2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide
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Overview
Description
2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxy-4-nitroaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves methylation to introduce the N-methyl group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and methylating agents for the final step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-N-methyl-4-aminobenzene-1-sulfonamide .
Scientific Research Applications
2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. These interactions can affect various biological pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-nitroaniline
- 4-methoxy-2-methyl-1-nitrobenzene
- 2-methoxy-5-nitrobenzene-1-sulfonamide
Uniqueness
2-methoxy-N-methyl-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methoxy-N-methyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9-16(13,14)8-4-3-6(10(11)12)5-7(8)15-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCFEXRMUPEKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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